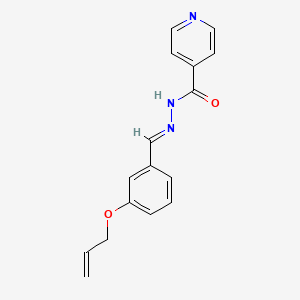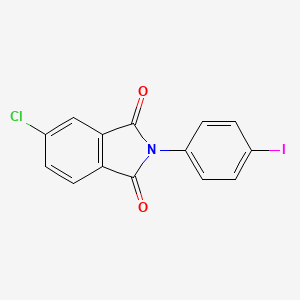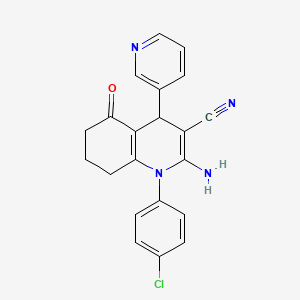
N-(2-methoxyphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Acetanisidide , belongs to the class of acetamides. Its chemical formula is C₉H₁₁NO₂ , with a molecular weight of approximately 165.2 g/mol . This compound features a methoxy group (–OCH₃) attached to the phenyl ring.
Preparation Methods
Synthetic Routes:: The synthetic routes for o-Acetanisidide involve acetylation of 2-methoxyaniline (o-anisidine) with acetic anhydride. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures. The balanced chemical equation is as follows:
2-Methoxyaniline+Acetic Anhydride→o-Acetanisidide+Acetic Acid
Industrial Production:: o-Acetanisidide is not produced on an industrial scale. it serves as an intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
Reactions::
Acetylation: The primary reaction involves acetylation of the amino group in 2-methoxyaniline.
Hydrolysis: o-Acetanisidide can undergo hydrolysis to regenerate 2-methoxyaniline.
Acetylation: Acetic anhydride, pyridine, and mild heating.
Hydrolysis: Dilute acid (e.g., hydrochloric acid).
Major Products:: The major product of acetylation is o-Acetanisidide itself, while hydrolysis yields 2-methoxyaniline.
Scientific Research Applications
o-Acetanisidide finds limited direct applications due to its intermediate status. it contributes to the synthesis of various pharmaceuticals, dyes, and agrochemicals.
Mechanism of Action
The specific mechanism of action for o-Acetanisidide is not well-documented. its derivatives may exhibit analgesic, anti-inflammatory, or antimicrobial properties.
Comparison with Similar Compounds
While o-Acetanisidide is unique in its structure, similar compounds include:
2-Methoxyacetanilide: A related acetamide with a similar methoxy group.
25I-NBOMe: Not directly related but contains a methoxyphenyl group .
Properties
Molecular Formula |
C25H23NO2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C25H23NO2/c1-15-22-16-9-3-5-11-18(16)24(19-12-6-4-10-17(19)22)23(15)25(27)26-20-13-7-8-14-21(20)28-2/h3-15,22-24H,1-2H3,(H,26,27) |
InChI Key |
XEPGBYGCMFBBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B11535060.png)
![4-chloro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline](/img/structure/B11535062.png)
![ethyl 6-bromo-2-({[3-cyano-4,6-dimethyl-5-(prop-2-en-1-yl)pyridin-2-yl]sulfanyl}methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11535063.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11535068.png)
![3,4-dichloro-N-[(E)-naphthalen-2-ylmethylidene]aniline](/img/structure/B11535082.png)
![(4E)-2-(2-chloro-5-iodophenyl)-4-[3-(2,4-dinitrophenoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11535084.png)
![4-(decyloxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11535091.png)

![Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11535098.png)

![4-[2-(Diphenylphosphoryl)ethyl]morpholine](/img/structure/B11535108.png)

![N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11535116.png)
![2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11535124.png)
